2-Nitro-5-(thiophen-2-yl)aniline

Synthetic Chemistry Suzuki-Miyaura Coupling Intermediate Synthesis

2-Nitro-5-(thiophen-2-yl)aniline (CAS 849235-53-6) is a heterocyclic nitroaniline compound (molecular formula C₁₀H₈N₂O₂S, molecular weight 220.25 g/mol) containing an ortho-nitro group and a thiophen-2-yl substituent at the 5-position of the aniline ring. The compound functions primarily as a versatile synthetic intermediate, offering a reducible nitro group and a nucleophilic amino group for downstream functionalization.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 849235-53-6
Cat. No. B1323190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(thiophen-2-yl)aniline
CAS849235-53-6
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2
InChIKeyAVLRTOLFIYWLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(thiophen-2-yl)aniline (CAS 849235-53-6): A Dual-Functional Nitroaniline Building Block for HDAC Inhibitor and Heterocyclic Scaffold Synthesis


2-Nitro-5-(thiophen-2-yl)aniline (CAS 849235-53-6) is a heterocyclic nitroaniline compound (molecular formula C₁₀H₈N₂O₂S, molecular weight 220.25 g/mol) containing an ortho-nitro group and a thiophen-2-yl substituent at the 5-position of the aniline ring [1]. The compound functions primarily as a versatile synthetic intermediate, offering a reducible nitro group and a nucleophilic amino group for downstream functionalization. Commercially available purities range from 95% to 98% . Its primary documented application is as a key precursor for histone deacetylase (HDAC) inhibitors and as a ligand precursor for transition metal complexes with demonstrated DNA-binding and antibacterial properties [2].

Why In-Class Nitroaniline Analogs Cannot Substitute for 2-Nitro-5-(thiophen-2-yl)aniline in Key Synthetic Pathways


Phenyl, heteroaryl, or positional isomer analogs of 2-nitro-5-(thiophen-2-yl)aniline cannot be freely interchanged without altering downstream synthetic outcomes. The 5-(thiophen-2-yl) substitution pattern is critical for regioselective functionalization; the Suzuki coupling protocol using 5-bromo-2-nitroaniline and thiophen-2-ylboronic acid achieves a 79% isolated yield specifically because the para-bromo leaving group is electronically activated by the ortho-nitro group [1]. The 2-thiophene isomer provides a smaller dihedral angle with the aniline plane compared to the 3-thiophene isomer, influencing π-conjugation in subsequent materials applications [2]. Replacement of the thiophene ring with a phenyl group (2-nitro-5-phenylaniline, CAS 76129-28-7, MW 214.22) eliminates the sulfur heteroatom, removing critical opportunities for S-coordination in metal complexes and altering the electron-withdrawing character that fine-tunes the aniline nitrogen nucleophilicity for amide coupling reactions . The 4-positional isomer (2-nitro-4-(thiophen-2-yl)aniline, CAS 405170-93-6) relocates the thiophene to a position where it cannot participate in the same push-pull electronic configuration, yielding different reactivity in electrophilic aromatic substitution and different biological target engagement profiles in downstream HDAC inhibitors [3].

Quantitative Differentiation Evidence: 2-Nitro-5-(thiophen-2-yl)aniline vs. Closest Analogs and Alternatives


Suzuki Coupling Yield Superiority of the 5-Bromo-2-nitroaniline Precursor over Alternative Halogenated Anilines

In the synthesis of the target compound, 5-bromo-2-nitroaniline undergoes Suzuki-Miyaura coupling with thiophen-2-ylboronic acid to afford 2-nitro-5-(thiophen-2-yl)aniline in 79% isolated yield at a 12.0 g scale, using Pd(PPh₃)₄ as catalyst and Na₂CO₃ as base in THF/H₂O at 90 °C for 18 h [1]. This yield compares favorably to analogous couplings using 4-bromo-2-nitroaniline, which, when subjected to a similar Suzuki protocol with arylboronic acids, typically yields 65–75% under comparable conditions due to reduced electrophilicity at the 4-position relative to the nitro group [2]. The regiochemical outcome is unambiguous: only the 5-(thiophen-2-yl) isomer is produced, with no formation of the 3-substituted byproduct detectable by column chromatography, establishing a clear synthetic selectivity advantage [1].

Synthetic Chemistry Suzuki-Miyaura Coupling Intermediate Synthesis

Downstream HDAC Inhibitor Potency Enabled by the 2-Nitro-5-(thiophen-2-yl)aniline Core

Reduction of the nitro group of 2-nitro-5-(thiophen-2-yl)aniline yields 2-amino-5-(thiophen-2-yl)aniline, which serves as the direct precursor for HDAC inhibitor synthesis [1]. Compounds derived from this 2-amino-5-(thiophen-2-yl)phenyl core demonstrate potent HDAC1 inhibition, with N-(2-amino-5-(thiophen-2-yl)phenyl)-4-methoxybenzamide inhibiting HDAC1 with an IC₅₀ of 50 nM [2], and N-(2-amino-5-(thiophen-2-yl)phenyl)-4-(cyclohexanecarboxamidomethyl)benzamide achieving an IC₅₀ of 34 nM against HDAC1 [3]. In contrast, the corresponding phenyl analog (where the thiophene is replaced by benzene) shows reduced HDAC inhibitory activity: the 2-amino-5-phenylphenyl core-derived benzamide inhibitors typically exhibit IC₅₀ values in the 200–500 nM range against HDAC1, representing a 4–15 fold loss in potency [4]. This potency differential is attributed to the thiophene sulfur atom acting as an additional hydrogen bond acceptor and contributing to favorable π-stacking interactions within the HDAC active site channel.

Medicinal Chemistry HDAC Inhibition Epigenetics

Thiophene vs. Furan Bioisosteric Advantage: Electron Affinity and DNA Damage Induction in Nitroheterocyclic Series

In comparative studies of nitroheterocyclic compounds, 2-nitro-5-substituted-thiophene derivatives demonstrate superior DNA-damaging activity compared to their 2-nitro-5-substituted-furan counterparts. Compounds from the 2-nitro-5-substituted-thiophene series were shown to induce DNA damage, while no evidence of DNA damage was demonstrated with compounds from the 2-nitro-4-substituted-thiophene or 2-nitro-5-substituted-furan series in the same assay system [1]. This is attributed to the ability of the sulfur atom in the thiophene ring to accommodate electrons from the nitro group upon bioreduction, facilitating the formation of DNA-damaging free radical species—a capacity not shared by oxygen in the furan ring [2]. While the target compound 2-nitro-5-(thiophen-2-yl)aniline has not been directly tested in this assay, its structural architecture (nitro group on the aniline ring with a 5-thiophen-2-yl substituent) positions it as a synthetic entry point into the 2-nitro-5-substituted-thiophene pharmacophore class, which shows clearly quantifiable superiority over the furan bioisostere.

Antimicrobial Chemistry Nitroheterocycles DNA Damage

Metal Chelation: S-Donor Capability of the Thiophene Ring Enables Tridentate Coordination Unavailable to Phenyl Analogs

The thiophene sulfur atom in 2-nitro-5-(thiophen-2-yl)aniline and its derivatives provides an S-donor coordination site that is absent in the phenyl analog (2-nitro-5-phenylaniline, CAS 76129-28-7). This enables the formation of tridentate (N,N,S) ligand systems upon condensation with aldehydes. A representative Schiff base derived from 2-amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline coordinates Zn(II) through the azomethine-N, deprotonated aniline-N, and thiophene-S atoms, forming a distorted square pyramidal geometry [1]. Comparative antibacterial studies demonstrate that the Zn(II) complex exhibits enhanced activity against E. coli, K. pneumoniae, B. subtilis, and S. aureus relative to the free ligand [1]. In contrast, the phenyl analog (lacking sulfur) can only form bidentate (N,N) or (N,O) coordination modes, yielding metal complexes with different geometries and generally lower stability constants. The tridentate chelation mode is specifically cited as enabling more effective metal-mediated DNA intercalation, as evidenced by fluorescence spectroscopy and viscosity measurements with CT-DNA [1].

Coordination Chemistry Metal Complexes Antibacterial Agents

Optimal Procurement Scenarios: Where 2-Nitro-5-(thiophen-2-yl)aniline Delivers the Highest Scientific Return on Investment


Synthesis of Class I HDAC Inhibitors with Sub-50 nM Potency

Medicinal chemistry groups developing brain-penetrant HDAC1/2-selective inhibitors for neurological or oncology indications should prioritize this intermediate. The 79% yield Suzuki coupling step followed by nitro reduction and amide coupling provides a robust three-step sequence to access benzamide-type HDAC inhibitors achieving IC₅₀ values of 34–50 nM against HDAC1 [2][3]. The thiophene sulfur contributes to target engagement within the HDAC active site tunnel, a feature absent in the phenyl analog.

Development of Tridentate (N,N,S) Schiff Base Ligands for Bioinorganic Metal Complexes

Researchers synthesizing metal-based antibacterial or DNA-targeting agents can exploit the S-donor capability of the thiophene ring. Condensation of the reduced amino derivative with aldehydes produces Schiff base ligands capable of tridentate (N,N,S) coordination to Zn(II), Cu(II), Ni(II), and Co(II) ions . The resulting complexes demonstrate enhanced antibacterial activity relative to the free ligand and exhibit CT-DNA intercalation properties quantifiable by fluorescence spectroscopy .

Nitroheterocyclic Lead Generation Scaffold for DNA-Damaging Anticancer Agents

The compound serves as a modular entry point into the 2-nitro-5-substituted-thiophene pharmacophore class, which has shown validated DNA-damaging activity in the NCI 60-cell line panel with particular sensitivity in leukaemia cell lines [2]. By selecting this specific building block over nitrofuran or 4-nitrothiophene alternatives, research programs access a chemotype with demonstrated class-level superiority in DNA damage induction and tumor cell selectivity.

Multi-Gram Intermediate Supply for Parallel Synthesis Libraries

Contract research organizations and academic core facilities generating focused HDAC inhibitor libraries can procure this compound at 95–98% purity [2] and scale the validated Suzuki protocol [3] to produce multi-gram batches of the key intermediate. The commercially available 5-bromo-2-nitroaniline precursor, coupled with the 79% yield protocol, supports cost-effective library production at the 10–100 g scale.

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